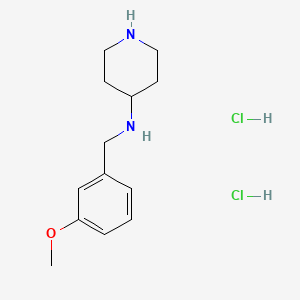

N-(3-Methoxybenzyl)piperidin-4-amine dihydrochloride

Description

Properties

IUPAC Name |

N-[(3-methoxyphenyl)methyl]piperidin-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O.2ClH/c1-16-13-4-2-3-11(9-13)10-15-12-5-7-14-8-6-12;;/h2-4,9,12,14-15H,5-8,10H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXWGOYIZUAVGBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CNC2CCNCC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methoxybenzyl)piperidin-4-amine dihydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the 3-Methoxybenzyl Group: The 3-methoxybenzyl group is introduced via nucleophilic substitution reactions, where a suitable benzyl halide reacts with the piperidine derivative.

Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methoxybenzyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

N-(3-Methoxybenzyl)piperidin-4-amine dihydrochloride and its related compounds have diverse applications across scientific research, particularly in chemistry, biology, and medicine. This compound is used as an intermediate in synthesizing various organic compounds, studying biological processes at the molecular level, and producing specialty chemicals and materials. Its mechanism of action involves interaction with specific molecular targets like receptors or enzymes, modulating their activity and leading to various biological effects.

Pharmacological Applications

Piperidine derivatives, including this compound, have shown potential in modulating neurotransmitter systems, suggesting applications in treating neurological disorders. They can also exhibit antimicrobial properties, making them candidates for exploration in infectious disease treatment.

Case Studies and Research Findings

Antiparasitic Activity: One study evaluated a structurally similar compound against malaria parasites, finding that modifications in the chemical structure significantly impacted both potency and metabolic stability. The presence of fluorinated groups was noted to enhance biological activity.

Neuroleptic Agents Development: Piperidine derivatives are being explored as neuroleptic agents due to their interaction with dopaminergic pathways, suggesting a potential role in developing treatments for psychiatric disorders.

Antifungal Activity: A library of novel 4-aminopiperidines was prepared, and some compounds showed growth-inhibiting activity against Yarrowia lipolytica. Further testing on clinically relevant fungal isolates identified 1-benzyl-N-dodecylpiperidin-4-amine and N-dodecyl-1-phenethylpiperidin-4-amine as promising candidates based on their in vitro antifungal activity against Candida spp. and Aspergillus spp .

Role in Drug Design

Mechanism of Action

The mechanism of action of N-(3-Methoxybenzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Findings from Comparative Studies

- Substituent Effects on Bioactivity: The 4-methoxyphenyl group in DDO-02003 confers moderate Kv1.5 inhibitory activity (IC₅₀ = 1.2 µM), while the 4-fluorobenzyl analog (DDO-02006) shows improved metabolic stability due to reduced oxidative degradation .

Synthetic Efficiency :

Purity and Stability :

Implications for Drug Development

The 3-methoxybenzyl substitution in N-(3-Methoxybenzyl)piperidin-4-amine dihydrochloride offers a balance between lipophilicity and metabolic stability, making it a candidate for central nervous system (CNS) targets. However, analogs with fluorinated benzyl groups (e.g., DDO-02006) demonstrate superior pharmacokinetic profiles in preclinical models, suggesting that halogenation may refine target selectivity .

Biological Activity

N-(3-Methoxybenzyl)piperidin-4-amine dihydrochloride (N-(3-MBA)piperidin-4-amine) is a compound characterized by its piperidine structure, which features a methoxybenzyl group. Its molecular formula and weight are approximately 293.23 g/mol, and it is typically presented as a dihydrochloride salt, enhancing its solubility for biological assays and pharmaceutical applications. This article explores the biological activity of N-(3-MBA)piperidin-4-amine, focusing on its interactions with various biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structural uniqueness of N-(3-MBA)piperidin-4-amine lies in the methoxy substitution at the meta position of the benzene ring, which influences its biological activity. The piperidine ring is a common scaffold in many biologically active molecules, making this compound a candidate for further pharmacological studies.

| Property | Value |

|---|---|

| Molecular Formula | CHClN |

| Molecular Weight | 293.23 g/mol |

| Solubility | High (due to dihydrochloride form) |

N-(3-MBA)piperidin-4-amine dihydrochloride interacts with specific molecular targets such as enzymes and receptors. It may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The compound has demonstrated significant activity on central nervous system (CNS) targets, particularly influencing serotonin and dopamine pathways, which are crucial in treating neurological disorders.

Pharmacological Studies

Research has indicated that N-(3-MBA)piperidin-4-amine exhibits potent effects on CNS targets. It has been evaluated for its binding affinity to serotonin and dopamine receptors, providing insights into its pharmacodynamics. Studies suggest that it may be beneficial in modulating neurotransmitter systems, which could lead to therapeutic applications in conditions such as depression and anxiety.

-

CNS Activity :

- Exhibits significant binding affinity to serotonin receptors.

- Potential modulation of dopamine pathways.

- Candidate for treating neurological disorders.

- Antifungal Activity :

Case Studies

Recent investigations into N-(3-MBA)piperidin-4-amine have highlighted its potential therapeutic applications:

- Study on CNS Effects : A study demonstrated that compounds with similar piperidine structures showed varying degrees of efficacy in modulating neurotransmitter systems, with N-(3-MBA) displaying notable activity .

- Antifungal Evaluation : In vitro studies assessed the antifungal activity against multiple clinically relevant strains, indicating that modifications in structure could enhance efficacy .

Future Research Directions

Given the promising biological activity of N-(3-MBA)piperidin-4-amine dihydrochloride, future research should focus on:

- Detailed Pharmacokinetic Studies : Understanding absorption, distribution, metabolism, and excretion (ADME) properties.

- Exploration of Structural Modifications : Investigating how changes in the molecular structure can enhance potency and selectivity for specific biological targets.

- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans for potential therapeutic uses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.